molecular formula C22H28N2O4S B2863159 N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 1040634-89-6

N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2863159
CAS RN: 1040634-89-6
M. Wt: 416.54
InChI Key: BFXPVZKKIOZNSW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. EPTA belongs to the class of piperidine derivatives and has been synthesized using various methods.

Scientific Research Applications

Chemoselective Synthesis

Chemoselective Acetylation of 2-Aminophenol : This study utilized an enzyme catalyst for the chemoselective monoacetylation of the amino group of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The research highlights the importance of selecting acyl donors and optimizing reaction conditions for efficient synthesis processes in pharmaceutical applications (Magadum & Yadav, 2018).

Structural Analysis

Different Spatial Orientations of Amide Derivatives on Anion Coordination : The study investigated the crystal structure of amide derivatives, including their spatial orientation and interaction with anions. These insights are crucial for designing new materials with specific properties, such as molecular recognition or catalysis (Kalita & Baruah, 2010).

Green Chemistry

Catalytic Hydrogenation for Green Synthesis : The research demonstrated the use of a novel catalyst in the hydrogenation process to produce N-(3-amino-4-methoxyphenyl)acetamide, a key intermediate for azo disperse dyes. This study underscores the role of green chemistry in developing more sustainable and environmentally friendly chemical processes (Zhang, 2008).

Drug Metabolism and Toxicology

Comparative Metabolism of Chloroacetamide Herbicides : This research explored the metabolism of various chloroacetamide herbicides in human and rat liver microsomes, contributing valuable information on the metabolic pathways and potential toxicological effects of these compounds. Such studies are essential for understanding the safety and environmental impact of agricultural chemicals (Coleman et al., 2000).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-28-20-11-9-18(10-12-20)23-22(25)16-19-6-4-5-15-24(19)29(26,27)21-13-7-17(2)8-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXPVZKKIOZNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

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